2-Formyl-6-(2-trifluoromethylphenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

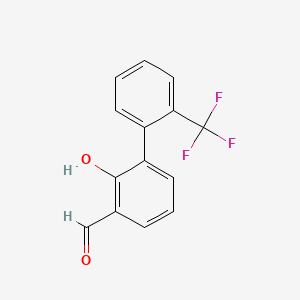

2-Formyl-6-(2-trifluoromethylphenyl)phenol, also known as 2-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde, is a chemical compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is characterized by the presence of a formyl group and a trifluoromethylphenyl group attached to a phenol ring, making it a versatile building block in organic synthesis.

Méthodes De Préparation

The synthesis of 2-Formyl-6-(2-trifluoromethylphenyl)phenol typically involves the formylation of 2-(2-trifluoromethylphenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes hydrolysis to yield the desired aldehyde product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

2-Formyl-6-(2-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Applications De Recherche Scientifique

2-Formyl-6-(2-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Formyl-6-(2-trifluoromethylphenyl)phenol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Comparaison Avec Des Composés Similaires

2-Formyl-6-(2-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:

2-Formyl-6-(2-chlorophenyl)phenol: This compound has a chloro group instead of a trifluoromethyl group, which affects its reactivity and biological activity.

2-Formyl-6-(2-methylphenyl)phenol: The presence of a methyl group instead of a trifluoromethyl group results in different physicochemical properties and applications.

2-Formyl-6-(2-nitrophenyl)phenol:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct properties such as increased lipophilicity, metabolic stability, and potential biological activity .

Activité Biologique

2-Formyl-6-(2-trifluoromethylphenyl)phenol, with the CAS number 1261930-44-2, is a phenolic compound that has garnered attention due to its potential biological activities. This article discusses the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a phenolic hydroxyl group, an aldehyde group, and a trifluoromethyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, showing significant inhibition of growth. The minimum inhibitory concentration (MIC) values for common pathogens such as Escherichia coli and Staphylococcus aureus ranged from 50 to 100 µg/mL, suggesting moderate to strong antimicrobial effects .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

| Candida albicans | 75 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It demonstrated a high radical scavenging activity in vitro, comparable to standard antioxidants like ascorbic acid. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was found to be approximately 25 µg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. In cell culture studies using RAW 264.7 macrophages, the compound reduced nitric oxide (NO) production in a dose-dependent manner, indicating its potential to modulate inflammatory responses .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Antioxidant Mechanism : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress.

- Anti-inflammatory Mechanism : The compound may inhibit the expression of pro-inflammatory cytokines through the NF-κB signaling pathway, leading to reduced inflammation .

- Antimicrobial Mechanism : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and disrupting bacterial cell integrity.

Case Studies

Several case studies have explored the pharmacological applications of phenolic compounds similar to this compound:

- A study on structurally related phenolic compounds demonstrated their efficacy in treating infections caused by resistant bacterial strains. These compounds inhibited biofilm formation and exhibited synergistic effects when combined with conventional antibiotics .

- Another investigation highlighted the role of phenolic compounds in reducing oxidative stress markers in diabetic models, suggesting potential therapeutic applications for metabolic disorders .

Propriétés

IUPAC Name |

2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTXWLFODJFGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685272 |

Source

|

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-44-2 |

Source

|

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.